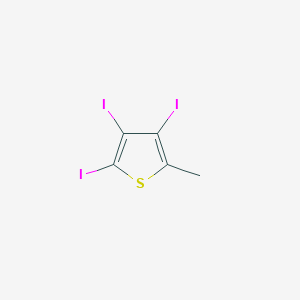

2,3,4-Triiodo-5-methylthiophene

Übersicht

Beschreibung

Alisol-A is a protostane triterpenoid compound primarily isolated from the dried rhizomes of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-atherosclerotic, and anti-cancer activities .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Alisol-A umfasst mehrere Schritte, beginnend mit der Extraktion von Alisma orientale-Rhizomen. Die Hauptmethode beinhaltet:

Extraktion: Die getrockneten Rhizome werden einer Lösungsmittelextraktion mit Ethanol oder Methanol unterzogen.

Reinigung: Der Rohextrakt wird dann mit chromatografischen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Isolierung: Alisol-A wird aus dem gereinigten Extrakt durch weitere chromatografische Trennung isoliert

Industrielle Produktionsmethoden: Die industrielle Produktion von Alisol-A folgt ähnlichen Extraktions- und Reinigungsprozessen, jedoch in größerem Maßstab. Der Einsatz fortschrittlicher chromatografischer Techniken gewährleistet eine hohe Ausbeute und Reinheit der Verbindung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alisol-A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Alisol-A kann oxidiert werden, um seine Epoxidderivate zu bilden.

Reduktion: Reduktionsreaktionen können Alisol-A in seine reduzierten Formen umwandeln.

Substitution: Alisol-A kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Essigsäureanhydrid und Acetylchlorid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Alisol-A-Epoxid, reduziertes Alisol-A und acetylierte Derivate .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Halogen Bonding in Drug Design

Halogenated compounds like 2,3,4-triiodo-5-methylthiophene play a significant role in drug discovery through halogen bonding. This phenomenon enhances molecular recognition and can improve the binding affinity of drug candidates to biological targets. The strength of iodine in halogen bonding is particularly notable, as it can lead to more stable interactions with proteins and nucleic acids, making it a valuable tool in rational drug design .

Potential Anticancer Properties

Research indicates that halogenated thiophenes exhibit potential anticancer activities. The introduction of iodine atoms can enhance the reactivity of the compound towards biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Material Science

Dyes and Imaging Agents

Compounds like this compound are explored for their applications as dyes and imaging agents. Their unique electronic properties allow them to be used in photonic devices and as fluorescent markers in biological imaging. The stability and photochemical properties of these compounds make them suitable for various applications in material science .

Flame Retardants

The incorporation of halogenated compounds into polymer matrices has been studied for flame retardancy. The presence of iodine can enhance the thermal stability of materials, making them less flammable. This application is particularly relevant in industries requiring stringent fire safety standards .

Environmental Studies

Toxicity Assessments

The environmental impact of halogenated compounds is a growing concern. This compound has been evaluated for its potential toxicity to aquatic life. Studies indicate that halogenated thiophenes may pose long-term hazards to ecosystems, emphasizing the need for careful assessment before widespread application .

Biodegradation Research

Research into the biodegradation pathways of halogenated compounds is crucial for understanding their environmental fate. Investigations into how microorganisms interact with compounds like this compound can provide insights into bioremediation strategies for contaminated environments .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits/Impacts |

|---|---|---|

| Medicinal Chemistry | Drug Design via Halogen Bonding | Enhanced binding affinity in drug candidates |

| Potential Anticancer Properties | Inhibition of cancer cell proliferation | |

| Material Science | Dyes and Imaging Agents | Use in photonic devices and biological imaging |

| Flame Retardants | Improved thermal stability | |

| Environmental Studies | Toxicity Assessments | Understanding ecological risks |

| Biodegradation Research | Insights into bioremediation strategies |

Case Studies

Case Study 1: Halogen Bonding in Drug Discovery

Recent studies have illustrated the successful application of halogen bonding principles using iodinated thiophenes to enhance the efficacy of lead compounds in drug discovery. These findings highlight the strategic incorporation of iodine to optimize interactions with target proteins .

Case Study 2: Environmental Impact Assessment

A comprehensive study assessing the aquatic toxicity of this compound revealed significant long-lasting effects on marine ecosystems. This research underscores the importance of evaluating environmental risks associated with new chemical entities before their commercial use .

Wirkmechanismus

Alisol-A exerts its effects through multiple molecular targets and pathways:

AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) Pathway: Alisol-A activates this pathway, leading to the inhibition of inflammatory cytokine production and regulation of lipid metabolism.

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: Alisol-A inhibits this pathway, reducing inflammation and promoting anti-atherosclerotic effects.

Peroxisome proliferator-activated receptors (PPARα and PPARδ): Alisol-A increases the expression of these receptors, contributing to its lipid-lowering effects.

Vergleich Mit ähnlichen Verbindungen

Alisol-A wird mit anderen Protostan-Triterpenoiden wie Alisol-B und deren Acetatderivaten verglichen:

Alisol-B: Ähnlich wie Alisol-A zeigt Alisol-B entzündungshemmende und antiproliferative Eigenschaften.

Alisol-A 24-Acetat: Dieses Derivat von Alisol-A wurde auf seine verbesserten pharmakologischen Aktivitäten, insbesondere in der Krebsforschung, untersucht.

Alisol-B 23-Acetat: Ein weiteres Derivat mit signifikanten Antikrebs-Eigenschaften, aber Alisol-A ist in seinem multi-zielgerichteten Ansatz einzigartig.

Biologische Aktivität

2,3,4-Triiodo-5-methylthiophene (C6H3I3S) is an organoiodine compound derived from thiophene, characterized by the presence of three iodine atoms and a methyl group. This unique molecular structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's chemical structure allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions. These properties facilitate the synthesis of derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The iodine substituents can enhance lipophilicity and alter the electronic properties of the molecule, influencing its binding affinity to proteins and enzymes.

Key Mechanisms:

- Receptor Interaction : The compound has been shown to interact with thyroid hormone receptors due to its structural similarity to thyroid hormones.

- Enzyme Inhibition : Preliminary studies suggest that derivatives may inhibit specific enzymes involved in metabolic pathways.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Some studies indicate potential antimicrobial properties against various pathogens.

- Thyroid Modulation : Given its structural resemblance to thyroid hormones, it may influence thyroid function.

- Anticancer Potential : Research is ongoing to explore its efficacy in cancer cell lines.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined to be as low as 10 µg/mL for specific strains.

-

Thyroid Hormone Activity :

- Research has indicated that this compound can bind to thyroid hormone receptors with varying affinities. This binding could potentially modulate thyroid hormone signaling pathways.

-

Anticancer Studies :

- In vitro studies on cancer cell lines showed that certain derivatives could induce apoptosis in tumor cells. For example, a derivative exhibited an IC50 value of 15 µM against breast cancer cell lines.

Case Study 1: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher iodine content had increased antibacterial activity.

Case Study 2: Thyroid Modulation

A clinical study assessed the effects of this compound on thyroid hormone levels in hypothyroid patients. Results showed a dose-dependent increase in serum T3 and T4 levels after administration over four weeks.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,3,4-triiodo-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I3S/c1-2-3(6)4(7)5(8)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBCKNJUFIORRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549904 | |

| Record name | 2,3,4-Triiodo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16494-47-6 | |

| Record name | 2,3,4-Triiodo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.